Ortho-Bromo Substitution Enhances P2X7 Antagonist Potency: A Class-Level SAR Inference
Structure-activity relationship (SAR) studies on a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X7 antagonists have demonstrated that ortho-substitution on the benzyl group provides the greatest potency [1]. Ortho-substituted analogs exhibited approximately 2.5-fold greater potency at human P2X7 receptors compared to rat P2X7 receptors, indicating a potential species-selectivity advantage [1]. While direct activity data for 5-(2-Bromo-benzyl)-2H-tetrazole are not available, the ortho-bromo substituent in the target compound aligns with this favorable SAR trend, suggesting it may offer superior P2X7 antagonism compared to unsubstituted or para-substituted benzyl tetrazole analogs .
| Evidence Dimension | Relative potency (fold difference) at human vs. rat P2X7 receptors |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR |
| Comparator Or Baseline | Ortho-substituted benzyl tetrazole analogs (class) vs. unsubstituted or para-substituted analogs |
| Quantified Difference | Ortho-substitution provides approximately 2.5-fold greater potency at human compared to rat P2X7 receptors |
| Conditions | In vitro P2X7 receptor antagonism assays using recombinant human and rat P2X7 cell lines |
Why This Matters
This SAR-based inference supports the procurement of 5-(2-Bromo-benzyl)-2H-tetrazole for P2X7-targeted research, as the ortho-bromo substitution may confer enhanced potency and selectivity relative to other benzyl tetrazole analogs.
- [1] Perez-Medrano, A., Donnelly-Roberts, D., Florjancic, A. S., Nelson, D. W., Li, T., Namovic, M. T., Peddi, S., Faltynek, C. R., Jarvis, M. F., & Carroll, W. A. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297. View Source
